molecular formula C22H15F3N2O2S B2923079 N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 478260-58-1

N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

Cat. No.: B2923079
CAS No.: 478260-58-1
M. Wt: 428.43
InChI Key: QIDNSPZRDITQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a synthetic small molecule with the molecular formula C20H13F3N2O2S, intended for research and development purposes . This compound belongs to the thieno[3,2-b]pyridine chemical class, a privileged scaffold in medicinal chemistry known for its significant potential in central nervous system (CNS) drug discovery. While the specific biological profile of this compound is under investigation, structurally similar thieno[3,2-b]pyridine carboxamides have been identified as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) . The mGlu5 receptor is a prominent target for numerous therapeutic areas, including levodopa-induced dyskinesia in Parkinson's disease, fragile X syndrome, neuropathic pain, anxiety, and substance abuse disorders . Researchers can utilize this compound as a key chemical tool to explore the structure-activity relationships (SAR) within this analog series or to investigate its specific mechanism of action and pharmacological properties in biological systems. The structure features a biaryl motif and a trifluoromethyl group, which are common in modern agrochemical and pharmaceutical agents. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O2S/c1-29-16-9-7-15(8-10-16)27-21(28)20-18(13-5-3-2-4-6-13)19-17(30-20)11-14(12-26-19)22(23,24)25/h2-12H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDNSPZRDITQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C22H15F3N2O2S
  • Molecular Weight : 428.43 g/mol
  • CAS Number : 478260-58-1

The presence of a trifluoromethyl group enhances lipophilicity, which may contribute to its biological activity. The methoxyphenyl substituent is also significant for its pharmacological properties.

Biological Activity Overview

While specific literature on this compound is limited, compounds with similar thieno[3,2-b]pyridine frameworks have been studied for various biological activities:

  • Antibacterial Activity : Thienopyridines have shown potential against various bacterial strains.
  • Antifungal Activity : Some derivatives exhibit antifungal properties.
  • Antitumor Activity : There is evidence suggesting that thienopyridine derivatives can inhibit tumor growth.

The specific mechanisms of action for this compound have not been fully elucidated. However, general mechanisms observed in related compounds include:

  • Inhibition of Enzymatic Activity : Many thienopyridines act as enzyme inhibitors, affecting pathways critical for cell proliferation.
  • Interference with DNA/RNA Synthesis : Some derivatives may disrupt nucleic acid synthesis, leading to cell death.
  • Modulation of Receptor Activity : Compounds may interact with various receptors influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
N-(4-methoxyphenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamideContains a thiophene ringExhibits different biological profiles due to thiophene substitution
3-amino-N,6-bis(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamideHas an amino groupPotentially more polar due to additional amino functionality
N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamideLacks methoxy groupMay show different solubility characteristics and biological activity

Case Studies and Research Findings

  • Antitumor Studies : Research has indicated that thienopyridine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine have demonstrated IC50 values in the micromolar range against various cancer cell lines.
    • Example: A study found that a related thienopyridine derivative exhibited an IC50 of 10 µM against MCF-7 breast cancer cells.
  • Antimicrobial Activity : A comparative study revealed that certain thienopyridine derivatives showed effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

Scientific Research Applications

N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a complex organic compound featuring a thieno[3,2-b]pyridine structure, with the molecular formula C22H15F3N2O2SC_{22}H_{15}F_3N_2O_2S and a molecular weight of approximately 428.4 g/mol . The presence of a trifluoromethyl group enhances its lipophilicity and biological activity, while the methoxyphenyl substituent influences its pharmacological properties.

Scientific Research Applications
While specific scientific literature on the applications of this compound is limited, compounds with similar thieno[3,2-b]pyridine frameworks have been explored for various biological activities, including antibacterial, antifungal, and antitumor properties.

Potential research areas and applications:

  • Biological Activity Studies Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include:
    • Elucidating the specific biomolecules it targets.
    • Determining its effectiveness against various bacterial, fungal, and tumor cell lines.
  • Pharmacological Properties The methoxyphenyl substituent can influence the compound's pharmacological properties. Research could explore:
    • How this substituent affects the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
    • The potential for drug development.
  • Structural Activity Relationship (SAR) Studies Comparing this compound with similar compounds can help reveal key structural features that enhance pharmacological properties. Examples of compounds for comparison:
    • N-(4-methoxyphenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide: This compound contains a thiophene ring and may exhibit different biological profiles due to the thiophene substitution.
    • 3-amino-N,6-bis(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: The presence of an amino group potentially makes this compound more polar.
    • N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: Lacking the methoxy group, this compound may show different solubility characteristics and biological activity due to structural differences.
  • Synthesis Methods Researching and optimizing synthesis methods for this compound can improve its availability for research and potential applications.

Data Table: Comparison of Thienopyridine-2-carboxamide Derivatives

Compound NameStructure FeaturesUnique Characteristics
N-(4-methoxyphenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamideContains a thiophene ringExhibits different biological profiles due to thiophene substitution
3-amino-N,6-bis(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamideHas an amino groupPotentially more polar due to additional amino functionality
N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamideLacks methoxy groupMay show different solubility characteristics and biological activity due to structural differences

Comparison with Similar Compounds

Core Structural Variations

The thienopyridine core varies in ring fusion positions across analogues:

Compound Name Core Structure Key Substituents Reference
Target Compound Thieno[3,2-b]pyridine 3-Ph, 6-CF3, N-(4-MeOPh)
3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-CF3 derivative Thieno[2,3-b]pyridine 3-NH2, 4-CF3, 6-thiophen-2-yl, N-(4-ClPh)
3-Amino-N-(3-methylphenyl)-6-phenyl-4-CF3 derivative Thieno[2,3-b]pyridine 3-NH2, 6-Ph, 4-CF3, N-(3-MePh)

Substituent Analysis

Carboxamide Modifications

Variations in the N-aryl group influence solubility and steric effects:

N-Aryl Group Example Compound(s) Impact Reference
4-Methoxyphenyl Target compound Enhanced solubility due to methoxy’s polarity
4-Chlorophenyl 3-Amino-N-(4-ClPh)-6-(thiophen-2-yl)-4-CF3 derivative Increased lipophilicity and electron-withdrawing effects
4-Iodophenyl 3-Amino-N-(4-I-Ph)-6-(thiophen-2-yl)-4-CF3 derivative Heavy atom effects (potential for radiopharmaceutical applications)
Thienopyridine Ring Substitutions

Position 3 and 6 substituents modulate electronic and steric properties:

Position Substituent Example Compound(s) Impact Reference
3 Phenyl Target compound Stabilizes π-π interactions
3 Amino (NH2) 3-Amino-N-(3-MePh)-6-Ph-4-CF3 derivative Introduces hydrogen-bonding capability
6 CF3 Target compound, most analogues Enhances metabolic stability and electron withdrawal
6 Thiophen-2-yl 3-Amino-N-(4-ClPh)-6-(thiophen-2-yl)-4-CF3 Adds heteroaromatic diversity

Physicochemical Properties

Comparative melting points and synthesis yields highlight stability and synthetic feasibility:

Compound Name Melting Point (°C) Synthesis Yield (%) Reference
Target Compound Not reported Not reported
3-Amino-N-(4-ClPh)-6-(thiophen-2-yl)-4-CF3 236.5–237.6 95
3-Amino-N-(3-MePh)-6-Ph-4-CF3 Not reported Not reported
3,6-Diamino-5-cyano-4-(3-F-Ph)-N-(4-F-Ph) derivative 255–256 37

Note: The target compound lacks reported melting points and yields, but analogues with CF3 and NH2 groups show high thermal stability (e.g., 255–256°C in ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions, as described for analogous thieno[2,3-b]pyridine derivatives . Key steps include:

  • Using trifluoroacetic acid or POCl₃ as catalysts for cyclization.
  • Purification via silica gel chromatography to isolate intermediates.
  • Yield optimization through solvent selection (e.g., DMF or THF) and temperature control.
  • Monitor reaction progress with TLC and confirm intermediates via 1H^1\text{H}/13C^{13}\text{C} NMR .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : Assign signals for the thienopyridine core, trifluoromethyl group (δ120125\delta \sim 120–125 ppm in 19F^{19}\text{F} NMR), and methoxyphenyl protons (δ3.8\delta \sim 3.8 ppm in 1H^1\text{H} NMR) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., used this to validate a related anticancer intermediate) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (theoretical Mw447.4M_w \approx 447.4 g/mol) .

Q. What are common impurities in the synthesis, and how can they be minimized?

  • Methodological Answer :

  • Byproducts : Incomplete cyclization or residual starting materials. Mitigate by extending reaction time or increasing catalyst loading.
  • Purification Strategies : Use gradient elution in column chromatography (hexane/ethyl acetate) or recrystallization from ethanol .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Advanced Research Questions

Q. How can structural modifications enhance target binding affinity in kinase inhibition studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to improve lipophilicity and metabolic stability .
  • Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina). Prioritize derivatives with hydrogen bonding to hinge regions .
  • In Vitro Validation : Screen analogs in kinase inhibition assays (e.g., ADP-Glo™) and compare IC₅₀ values .

Q. How do polymorphic forms affect physicochemical and pharmacological properties?

  • Methodological Answer :

  • Polymorph Screening : Use solvent evaporation (e.g., methanol/water) or slurry conversion to identify stable forms .
  • Characterization : Pair X-ray diffraction with thermal analysis (DSC/TGA) to assess stability and melting points .
  • Bioavailability Impact : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) .

Q. How to resolve contradictions in reported biological activity across structurally similar analogs?

  • Methodological Answer :

  • Data Normalization : Control for assay conditions (e.g., cell line, incubation time) when comparing IC₅₀ values .
  • Substituent Analysis : Use Hammett plots to correlate electronic effects of substituents (e.g., -OCH₃ vs. -CF₃) with activity trends .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., ) to identify outliers and validate trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.